
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound you mentioned seems to be a pyridine derivative, which is a class of compounds containing a six-membered ring with five carbon atoms and one nitrogen atom.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The exact process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties and potential uses.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give clues about how the compound behaves under different conditions.Safety And Hazards
This involves assessing the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound based on its properties and reactivity. It could also involve ways to improve its synthesis or discover new reactions it can undergo.
Please note that this is a general approach and the specifics can vary greatly depending on the exact nature of the compound. For detailed information, it’s best to refer to scientific literature or databases dedicated to chemical information. If this compound is novel or less-studied, it might not have much information available publicly. In such cases, experimental studies might be needed to gather more information. Please consult with a qualified chemist or researcher for more accurate information.
Propriétés
IUPAC Name |
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-18-10-9-17(14(4)12-18)15-7-6-8-16(11-15)19-13(2)3/h6-9,11,13-14H,5,10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVOCIFNQOINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC=C(C(C1)C)C2=CC(=CC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
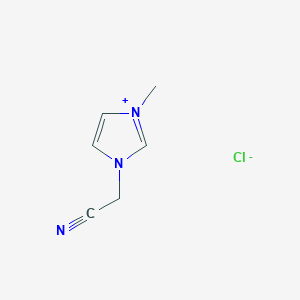


![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
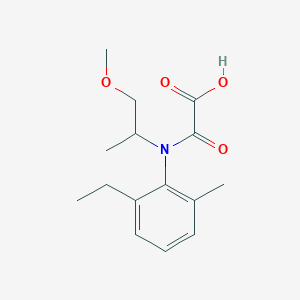
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
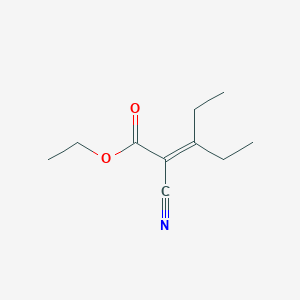
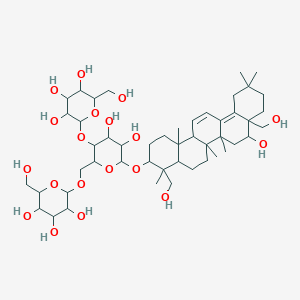
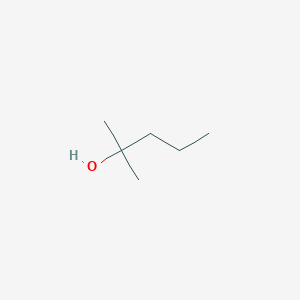
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)